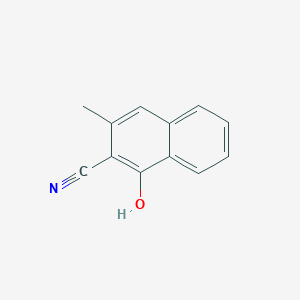
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE
概要
説明
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is a chemical compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE typically involves the nitration of 1-methylnaphthalene followed by reduction and subsequent hydroxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or other reducing agents such as iron powder in the presence of hydrochloric acid. Finally, the hydroxylation is performed using reagents like sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-2-carboxaldehyde.
Reduction: 1-Hydroxy-3-methylnaphthalene-2-amine.
Substitution: 1-Chloro-3-methylnaphthalene-2-carbonitrile.
科学的研究の応用
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
類似化合物との比較
- 1-Hydroxy-2-methylnaphthalene-3-carbonitrile
- 1-Hydroxy-4-methylnaphthalene-2-carbonitrile
- 1-Hydroxy-3-ethylnaphthalene-2-carbonitrile
Comparison: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activityFor instance, the position of the hydroxyl and nitrile groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
特性
CAS番号 |
5333-06-2 |
|---|---|
分子式 |
C12H9NO |
分子量 |
183.21 g/mol |
IUPAC名 |
1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |
InChIキー |
MNBIYILUYGJHFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














